molecular formula C12H12N2 B14466122 2-Cyano-3-methyl-4-phenylbutyronitrile CAS No. 73747-71-4

2-Cyano-3-methyl-4-phenylbutyronitrile

Cat. No.: B14466122
CAS No.: 73747-71-4
M. Wt: 184.24 g/mol
InChI Key: YQXOZXCJCFLHKY-UHFFFAOYSA-N
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Description

2-Cyano-3-methyl-4-phenylbutyronitrile is an organic compound with the molecular formula C12H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-methyl-4-phenylbutyronitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-phenylbutyronitrile with a cyanating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methyl-4-phenylbutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-methyl-4-phenylbutyronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-methyl-4-phenylbutyronitrile involves its interaction with specific molecular targets. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-methyl-4-phenylbutyronitrile is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

73747-71-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1-phenylpropan-2-yl)propanedinitrile

InChI

InChI=1S/C12H12N2/c1-10(12(8-13)9-14)7-11-5-3-2-4-6-11/h2-6,10,12H,7H2,1H3

InChI Key

YQXOZXCJCFLHKY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C#N)C#N

Origin of Product

United States

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